molecular formula C10H19NO B1423049 5-Cyclohexylpyrrolidin-3-ol CAS No. 1306604-76-1

5-Cyclohexylpyrrolidin-3-ol

Cat. No. B1423049
M. Wt: 169.26 g/mol
InChI Key: NWRDUJHOJAABBR-UHFFFAOYSA-N
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Description

5-Cyclohexylpyrrolidin-3-ol is a compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is a powder in physical form .


Synthesis Analysis

Pyrrolidine compounds, such as 5-Cyclohexylpyrrolidin-3-ol, can be synthesized using various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .


Molecular Structure Analysis

The pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, provides increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol can undergo various chemical reactions. For instance, a redox-neutral α-C–H oxygenation of pyrrolidin-3-ol with a monoprotected p-quinone generated an N-aryliminium ion intermediate, which reacted in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .


Physical And Chemical Properties Analysis

5-Cyclohexylpyrrolidin-3-ol is a powder in physical form . It has a molecular weight of 169.27 . The compound’s IUPAC name is 5-cyclohexyl-3-pyrrolidinol .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antidiabetic Activity : Novel dispiropyrrolidines have been synthesized through 1,3-dipolar cycloaddition reactions with thiazolidinedione and rhodanine derivatives, showing significant antidiabetic activity in male Wistar rats (Murugan, Anbazhagan, Lingeshwaran, & Sriman Narayanan, 2009).
  • Antitumoral and Antiviral Activities : Hydantoin derivatives of L- and D-amino acids were prepared and evaluated for their cytostatic and antiviral activities. Among these, certain compounds showed weak inhibitory effects against vaccinia virus and inhibitory activity against cervical and breast carcinoma (Rajić et al., 2006).
  • Antimycobacterial Activity : Highly functionalized dispiropyrrolidines, synthesized using 1,3-dipolar cycloaddition reaction, were screened for antimycobacterial activity against M. tuberculosis, revealing several compounds with significant inhibition (Wei et al., 2014).

Molecular Docking and Mechanism of Action Studies

  • Molecular docking studies were performed to understand the binding modes of these synthesized compounds with target proteins, aiding in the rational design of more potent derivatives.

Synthesis Techniques

  • Cycloisomerization Reactions : Synthesis of cis-3-acyl-4-alkenylpyrrolidines via gold(I)-catalyzed cycloisomerization reactions of (Z)-8-aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols, demonstrating a novel approach to synthesizing complex pyrrolidine derivatives (Yeh et al., 2010).

Safety And Hazards

The safety information for 5-Cyclohexylpyrrolidin-3-ol includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-cyclohexylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRDUJHOJAABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexylpyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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